5-(Methoxymethyl)-2H-triazole-4-carboxylic acid
Description
5-(Methoxymethyl)-2H-triazole-4-carboxylic acid is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methoxymethyl group at position 5 and a carboxylic acid group at position 4. The methoxymethyl group introduces polarity and hydrogen-bonding capacity, while the carboxylic acid enhances solubility in aqueous environments. This structure is of interest in medicinal chemistry and agrochemical research due to the bioactivity of triazole derivatives, particularly as enzyme inhibitors or herbicides .
Properties
IUPAC Name |
5-(methoxymethyl)-2H-triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-11-2-3-4(5(9)10)7-8-6-3/h2H2,1H3,(H,9,10)(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXXJKFOEXQILT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NNN=C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of hydrazones with formic acid or its derivatives. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is typically synthesized via cycloaddition or condensation reactions involving azides and β-ketoesters or cyanoacetates.
Key Reaction Pathways
Derivatization Reactions
The carboxylic acid and methoxymethyl groups enable diverse functionalization:
Carboxylic Acid Reactivity
Methoxymethyl Group Reactivity
Stability and Degradation
The compound exhibits sensitivity to:
-
Acidic Hydrolysis : Methoxymethyl group cleaves at pH < 3, forming formaldehyde and hydroxyl derivatives .
-
Thermal Decomposition : Degrades above 200°C, releasing CO₂ and forming triazole byproducts .
Reaction Optimization Insights
Structural Confirmation Techniques
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological studies, particularly in the development of new drugs and agrochemicals.
Medicine: Research has indicated potential therapeutic applications, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, the compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Accessibility : The methoxymethyl group can be introduced via alkylation of triazole precursors, similar to methods used for imazamox synthesis (e.g., ester hydrolysis under basic conditions) .
- Stability : The methoxymethyl ether is stable under basic conditions but may undergo acid-catalyzed cleavage, contrasting with thiophene-containing analogs that resist hydrolysis .
- Biological Relevance : Triazole-4-carboxylic acids with polar substituents (e.g., methoxymethyl) show improved solubility for drug formulation compared to hydrophobic analogs like thiophene derivatives .
Biological Activity
5-(Methoxymethyl)-2H-triazole-4-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
Chemical Structure and Properties
5-(Methoxymethyl)-2H-triazole-4-carboxylic acid belongs to the triazole family, which is known for its pharmacological significance. The triazole ring is a five-membered heterocyclic compound containing three nitrogen atoms, contributing to its biological properties. The methoxymethyl and carboxylic acid functional groups enhance its solubility and reactivity.
| Property | Value |
|---|---|
| IUPAC Name | 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid |
| Molecular Formula | C6H8N4O3 |
| Molecular Weight | 172.15 g/mol |
| CAS Number | 1598365-57-1 |
Antimicrobial Activity
Research indicates that compounds with triazole structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid demonstrated potent antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, highlighting its potential as an antimicrobial agent .
Antioxidant Activity
The antioxidant capacity of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid was assessed using various assays, including DPPH and ABTS radical scavenging tests. The compound exhibited a high degree of free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The IC50 values were significantly lower than those of common antioxidants like ascorbic acid .
Anticancer Activity
Several studies have reported the anticancer potential of triazole derivatives. In vitro assays demonstrated that 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells, with IC50 values ranging from 10 to 30 µM, suggesting its effectiveness in targeting cancer cells .
The biological activities of 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid are attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as xanthine oxidase, which is relevant for gout treatment.
- Cellular Signaling : The compound may affect cellular signaling pathways related to apoptosis and cell cycle regulation, contributing to its anticancer properties.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antibacterial effects of triazole derivatives reported that 5-(Methoxymethyl)-2H-triazole-4-carboxylic acid had an MIC of 32 µg/mL against E. coli, showcasing its potential as a therapeutic agent in treating bacterial infections .
- Antioxidant Properties : In a comparative analysis with known antioxidants, this compound demonstrated an IC50 value of 25 µM in the DPPH assay, indicating strong antioxidant capabilities .
- Anticancer Activity : In vitro studies on MCF-7 cells revealed that treatment with this compound led to a significant decrease in cell viability (approximately 70% at 20 µM), suggesting its potential for further development as an anticancer drug .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
